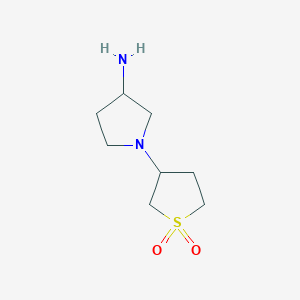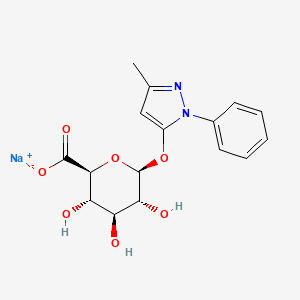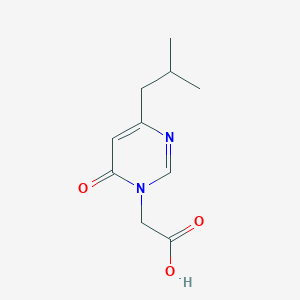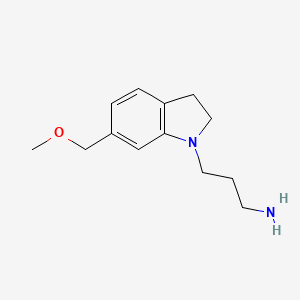
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of indoline with methoxymethyl chloride, followed by the introduction of a propan-1-amine group through a series of chemical reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Indolin-1-yl)propan-1-amine
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
Uniqueness
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine is unique due to the presence of the methoxymethyl group, which may confer distinct chemical and biological properties compared to other indoline derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-3-4-12-5-8-15(7-2-6-14)13(12)9-11/h3-4,9H,2,5-8,10,14H2,1H3 |
InChI Key |
YJNXIDIKXISZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(CCN2CCCN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13344398.png)
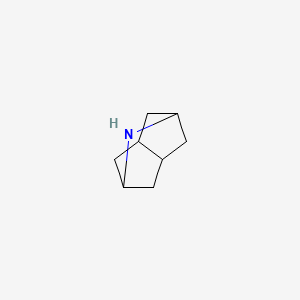
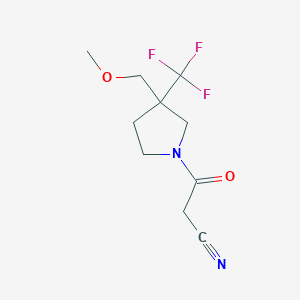
![tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate](/img/structure/B13344408.png)
![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)

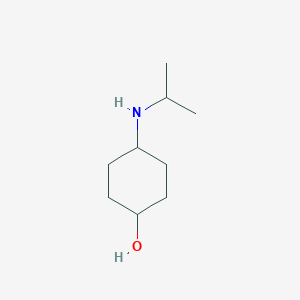
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
![(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid](/img/structure/B13344458.png)
